molecular formula C23H33BN2O6 B13646245 tert-Butyl (S)-5-amino-5-oxo-4-(1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)pentanoate

tert-Butyl (S)-5-amino-5-oxo-4-(1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)pentanoate

Cat. No.: B13646245
M. Wt: 444.3 g/mol
InChI Key: KNHXXQCDDSTFPP-KRWDZBQOSA-N
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Description

tert-Butyl (S)-5-amino-5-oxo-4-(1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)pentanoate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals This compound is characterized by its unique structure, which includes a tert-butyl ester group, an amino acid derivative, and a boronic ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-5-amino-5-oxo-4-(1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)pentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction of an appropriate precursor.

    Introduction of the Boronic Ester Group: The boronic ester group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated isoindolinone with a boronic acid derivative.

    Formation of the Amino Acid Derivative: The amino acid derivative is synthesized through standard peptide coupling reactions.

    Final Coupling and Esterification: The final step involves coupling the amino acid derivative with the isoindolinone core, followed by esterification to introduce the tert-butyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-5-amino-5-oxo-4-(1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The boronic ester group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl (S)-5-amino-5-oxo-4-(1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)pentanoate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-5-amino-5-oxo-4-(1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)pentanoate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and protein modification studies. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (S)-5-amino-5-oxo-4-(1-oxoisoindolin-2-yl)pentanoate: Lacks the boronic ester group, making it less versatile in certain applications.

    tert-Butyl (S)-5-amino-5-oxo-4-(1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)butanoate: Similar structure but with a shorter carbon chain, affecting its reactivity and properties.

Uniqueness

The presence of the boronic ester group in tert-Butyl (S)-5-amino-5-oxo-4-(1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)pentanoate makes it unique among similar compounds. This group enhances its reactivity and allows for a broader range of chemical modifications, making it a valuable tool in synthetic chemistry and drug development.

Properties

Molecular Formula

C23H33BN2O6

Molecular Weight

444.3 g/mol

IUPAC Name

tert-butyl (4S)-5-amino-5-oxo-4-[3-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-2-yl]pentanoate

InChI

InChI=1S/C23H33BN2O6/c1-21(2,3)30-18(27)11-10-17(19(25)28)26-13-14-12-15(8-9-16(14)20(26)29)24-31-22(4,5)23(6,7)32-24/h8-9,12,17H,10-11,13H2,1-7H3,(H2,25,28)/t17-/m0/s1

InChI Key

KNHXXQCDDSTFPP-KRWDZBQOSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C3)[C@@H](CCC(=O)OC(C)(C)C)C(=O)N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C3)C(CCC(=O)OC(C)(C)C)C(=O)N

Origin of Product

United States

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